molecular formula C13H9ClN2O7S B14520891 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid CAS No. 62569-56-6

5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B14520891
CAS No.: 62569-56-6
M. Wt: 372.74 g/mol
InChI Key: NSXWVBNFWJPJMI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a chloro, hydroxy, and nitrophenylsulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a suitable precursor, followed by sulfonation and chlorination reactions under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, as well as chlorinating agents such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the nitrophenylsulfamoyl group may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxy and sulfamoyl groups.

    5-Chloro-2-hydroxy-3-nitroacetophenone: Contains a nitro group and hydroxy group but differs in the overall structure.

Uniqueness

5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, hydroxy, and nitrophenylsulfamoyl groups makes it a versatile compound for various chemical transformations and biological studies.

Properties

CAS No.

62569-56-6

Molecular Formula

C13H9ClN2O7S

Molecular Weight

372.74 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H9ClN2O7S/c14-7-5-10(13(18)19)12(17)11(6-7)24(22,23)15-8-1-3-9(4-2-8)16(20)21/h1-6,15,17H,(H,18,19)

InChI Key

NSXWVBNFWJPJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=CC(=C2O)C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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